Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

PP2A Heterotrimer Stabilization Surface Plasmon Resonance

The compound N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide, most commonly referenced by its development code DT-061 (also known as SMAP, NZ-8-061, or SMAP1), is a chiral small molecule with the defined absolute configuration (1R,2R,3S). It belongs to the tricyclic sulfonamide class of protein phosphatase 2A (PP2A) activators, termed SMAPs (Small Molecule Activators of PP2A).

Molecular Formula C25H23F3N2O5S
Molecular Weight 520.5 g/mol
Cat. No. B8181745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide
Molecular FormulaC25H23F3N2O5S
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC1CC(C(C(C1)N2C3=CC=CC=C3OC4=CC=CC=C42)O)NS(=O)(=O)C5=CC=C(C=C5)OC(F)(F)F
InChIInChI=1S/C25H23F3N2O5S/c26-25(27,28)35-16-12-14-17(15-13-16)36(32,33)29-18-6-5-9-21(24(18)31)30-19-7-1-3-10-22(19)34-23-11-4-2-8-20(23)30/h1-4,7-8,10-15,18,21,24,29,31H,5-6,9H2
InChIKeyWGKGADVPRVLHHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (DT-061): Chemical Identity, PP2A Activator Class, and Procurement-Relevant Characteristics


The compound N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide, most commonly referenced by its development code DT-061 (also known as SMAP, NZ-8-061, or SMAP1), is a chiral small molecule with the defined absolute configuration (1R,2R,3S). It belongs to the tricyclic sulfonamide class of protein phosphatase 2A (PP2A) activators, termed SMAPs (Small Molecule Activators of PP2A) [1]. The compound has a molecular weight of 520.52 g/mol (C25H23F3N2O5S) and is commercially available at ≥98% purity (HPLC) as a white to beige powder, soluble in DMSO (≥2 mg/mL) and ethanol, but insoluble in water . Its primary pharmacological classification is that of an orally bioavailable, biased PP2A heterotrimer stabilizer that selectively promotes the assembly and activity of B56α-containing PP2A holoenzymes [2].

Why PP2A Activator Analogs Cannot Be Used as Drop-in Replacements for N-(2-Hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (DT-061)


Substituting this compound with another PP2A activator—even a closely related SMAP congener—is not scientifically valid because DT-061 operates through a structurally resolved, biased heterotrimer stabilization mechanism that is absent in other PP2A-modulating agents. Unlike FTY720, which activates PP2A indirectly by disrupting the PP2AC-SET inhibitory interaction, DT-061 binds directly to an intersubunit pocket at the interface of all three PP2A subunits (Aα scaffold, B56α regulatory, and C catalytic) to selectively stabilize B56α-containing holoenzymes [1][2]. Furthermore, the metabolic stability and pharmacokinetic profile differ substantially across the SMAP series; DBK-1154 (SMAP-2) undergoes rapid oxidative metabolism resulting in fast clearance and low systemic exposure, whereas DT-061 maintains higher oral bioavailability and sustained target engagement [3]. Even stereochemical variants such as the (1S,2S,3R) enantiomer exhibit distinct biological potency, precluding simple interchange . These molecular, pharmacological, and stereochemical divergences demand compound-level specification for procurement decisions.

Quantitative Differential Evidence for N-(2-Hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (DT-061) Versus Closest Comparators


Biased B56α Heterotrimer Stabilization: SPR-Based Binding Affinity vs. Non-Stabilized Holoenzyme

DT-061 directly and selectively stabilizes the PP2A AB56αC heterotrimer. Surface plasmon resonance (SPR) experiments demonstrate that in the presence of DT-061 (2 μM), the affinity of the AC dimer for immobilized B56α subunit increases from KD ~130 ± nM to KD ~53.0 ± 2 nM, representing a ~2.45-fold enhancement in heterotrimer stability [1]. This biased stabilization mechanism is structurally unique to DT-061; the compound binds to a pocket defined by all three PP2A subunits simultaneously, as revealed by cryo-EM at 3.6 Å resolution, and this mode of action is not recapitulated by alternative PP2A activators such as FTY720, which acts through SET displacement rather than direct trimer stabilization [2].

PP2A Heterotrimer Stabilization Surface Plasmon Resonance

B56α Subunit-Selective PP2A Activation vs. FTY720: Functional Divergence in Vascular Relaxation Assays

In isolated aortic ring preparations, DT-061 (10 μM) induced a concentration-dependent relaxation of 20 ± 7% in wild-type aortae after 20 minutes of isoproterenol stimulation, increasing to 51 ± 14% relaxation at 30 μM [1]. Critically, FTY720 (fingolimod) enhanced isoproterenol-induced relaxation only in aortae genetically deficient in the B56α regulatory subunit, indicating that FTY720-mediated PP2A activation does not require—and may be masked by—B56α, whereas DT-061's effects depend on B56α-containing holoenzymes [2]. This constitutes direct functional evidence of DT-061's B56α-biased mechanism.

B56α Selectivity Vascular Biology PP2A Activation

Antiproliferative Potency in TKI-Resistant Lung Adenocarcinoma: IC50 Comparison vs. TRC382

DT-061 reduces cell viability in TKI-resistant H1650 and H1975 lung adenocarcinoma cell lines with an IC50 of 10.6 μM at 48 hours [1], and in HCC827 and HCC3255 lines with IC50 values of 14.3 μM and 12.4 μM, respectively . In contrast, the alternative PP2A activator TRC382 (RTC-5), while reported to activate PP2A, was found in direct comparative testing to suppress rather than enhance PP2A activity in Jurkat T cells, calling into question its reliability as a bona fide PP2A activator [2]. Additionally, TRC382 exhibits a GI50 of 12.6 μM against H1650 cells , yet its contradictory PP2A-modulating profile renders it unsuitable as a substitute for DT-061 in experiments requiring confirmed PP2A activation.

Lung Adenocarcinoma TKI Resistance Antiproliferative IC50

Metabolic Stability Advantage Over DBK-1154 (SMAP-2): In Vivo Pharmacokinetic Differentiation

DBK-1154 (also known as DT-1154 or SMAP-2), a closely related tricyclic sulfonamide PP2A activator, exhibits low stability to oxidative metabolism, resulting in fast clearance and low systemic exposure that limits its in vivo utility [1]. This metabolic liability prompted the development of next-generation analogs such as ATUX-792. In contrast, DT-061 demonstrates robust oral bioavailability with sustained in vivo PP2A activation, achieving single-agent tumor growth inhibition at 5 mg/kg b.i.d. oral gavage in multiple xenograft models (H358, H441) and at 15 mg/kg in the KRASLA2 transgenic model, with minimal adverse effects . The metabolic stability differential makes DT-061 the preferred SMAP for chronic oral dosing studies.

Metabolic Stability Pharmacokinetics Oral Bioavailability

c-Myc Oncoprotein Downregulation: Quantitative In Vivo Target Engagement vs. Baseline

In xenograft tumor models, a single oral dose of DT-061 produces a measurable reduction in c-Myc protein expression detectable by immunohistochemistry, with the degree of c-Myc downregulation inversely correlating with PP2A activation levels [1]. This provides pharmacodynamic biomarker evidence that DT-061 engages its target (B56α-PP2A → c-Myc dephosphorylation at S62 → c-Myc degradation) in vivo. The CIP2A-PP2A-c-Myc signaling axis is also modulated: DT-061 (20 μM) reduces CIP2A mRNA expression in MDA-MB-468 triple-negative breast cancer cells, with kinetics demonstrating downregulation within 24 hours [2].

c-Myc Degradation In Vivo Target Engagement Immunohistochemistry

Efficacy in Bax/Bak-Deficient Multidrug-Resistant CLL: In Vivo Tumor Growth Inhibition vs. Standard Therapy

DT-061 inhibits tumor growth in a xenograft mouse model of chronic lymphocytic leukemia (CLL) using both wild-type MEC1 cells and Bax/Bak double-knockout (DKO) cells, which are resistant to standard Bcl-2 inhibitor therapy (venetoclax) [1]. DT-061 activates apoptosis through mitochondrial permeability transition pore (mPTP) induction, a mechanism independent of the Bax/Bak apoptotic pathway typically exploited by venetoclax. This represents a unique therapeutic vulnerability that is not addressed by conventional CLL therapies and is specifically enabled by DT-061's PP2A activation mechanism [2].

Multidrug Resistance CLL Bax/Bak-Independent Apoptosis

High-Confidence Application Scenarios for N-(2-Hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide (DT-061) Based on Quantitative Evidence


B56α-PP2A Heterotrimer Stabilization Studies and c-Myc Degradation Assays

DT-061 is the compound of choice for experiments requiring selective stabilization of B56α-containing PP2A heterotrimers, as demonstrated by its ~2.45-fold enhancement of AB56αC trimer affinity (KD 53 nM vs. 130 nM without compound) [1]. This biased stabilization drives the targeted dephosphorylation of c-Myc at Serine 62, facilitating c-Myc degradation—a biochemical endpoint that can be used to confirm on-target activity in both in vitro and in vivo settings. Alternative PP2A activators such as FTY720 do not directly stabilize the heterotrimer and therefore cannot substitute in this application.

In Vivo Oral Efficacy Studies in KRAS-Mutant and MYC-Driven Tumor Models

For in vivo pharmacology programs targeting KRAS-mutant lung adenocarcinoma or MYC-driven malignancies, DT-061 offers validated oral dosing regimens (5 mg/kg b.i.d. for xenograft models; 15 mg/kg for transgenic KRASLA2 models) with confirmed single-agent tumor growth inhibition . The compound's oral bioavailability and sustained target engagement differentiate it from DBK-1154, whose rapid oxidative metabolism limits systemic exposure [2]. Procurement specifications should mandate the (1R,2R,3S) enantiomer, as the (1S,2S,3R) form may exhibit divergent potency.

Multidrug Resistance Bypass via mPTP-Dependent Apoptosis in Hematologic Cancers

DT-061 is uniquely suited for investigating Bax/Bak-independent apoptosis mechanisms in multidrug-resistant hematologic malignancies. As demonstrated in the MEC1 CLL xenograft model, DT-061 inhibits tumor growth even in Bax/Bak double-knockout tumors that are refractory to ibrutinib-venetoclax combination therapy [3]. No other PP2A activator has published comparable efficacy in this specific resistance context, making DT-061 the preferred tool compound for studies of mitochondrial apoptosis bypass mechanisms.

PP2A-Dependent Vascular and Cardiovascular Disease Models

In cardiovascular research, DT-061 provides B56α-dependent PP2A activation that reduces aortic expansion in Marfan syndrome mouse models (5 mg/kg oral b.i.d.) and enhances vascular relaxation in isolated aortic preparations [4][5]. The B56α selectivity is critical: FTY720 enhances relaxation only in B56α-deficient vessels, making DT-061 the correct choice for studies where B56α-mediated PP2A function is the variable of interest [6]. Procurement for cardiovascular PP2A research must therefore specify DT-061 over generic PP2A activators.

Quote Request

Request a Quote for N-(2-hydroxy-3-phenoxazin-10-ylcyclohexyl)-4-(trifluoromethoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.